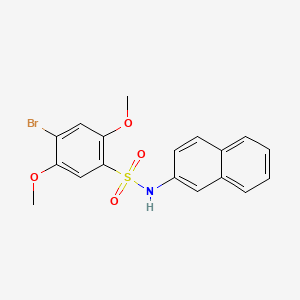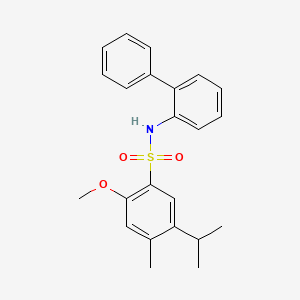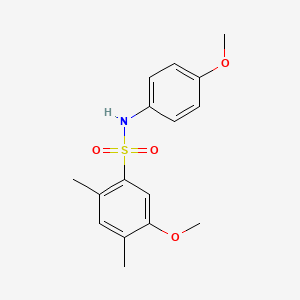
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as methoxy, sulfonamide, and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide typically involves multiple steps, starting with the preparation of the core benzene ring The initial step may include the nitration of the benzene ring, followed by reduction to introduce the methoxy groups at the appropriate positions
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form methoxybenzoic acids.
Reduction: The sulfonamide group can be reduced to form amines.
Substitution: The hydrogen atoms on the benzene ring can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Various electrophilic and nucleophilic substitution reactions can be performed using reagents like halogens, nitric acid, and amines.
Major Products Formed:
Oxidation: Methoxybenzoic acids
Reduction: Amines
Substitution: Halogenated benzene derivatives, nitrobenzene derivatives, and amine-substituted benzene derivatives.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology: The compound may have potential biological activity, and its derivatives could be explored for their pharmacological properties. Research into its interactions with biological targets could lead to the development of new drugs.
Medicine: Potential medical applications include the use of this compound or its derivatives in drug design and development. Its sulfonamide group, in particular, is known for its antibacterial properties, making it a candidate for further research in antimicrobial agents.
Industry: In the industrial sector, this compound could be used in the production of dyes, pigments, and other chemical products. Its ability to undergo various chemical reactions makes it valuable in the manufacturing of specialized chemicals.
Mechanism of Action
The mechanism by which 5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide exerts its effects depends on its specific application. For example, in the case of antibacterial activity, the sulfonamide group may inhibit bacterial growth by interfering with the synthesis of folic acid, a vital component for bacterial metabolism.
Molecular Targets and Pathways:
Antibacterial Activity: Inhibition of dihydropteroate synthase, an enzyme involved in folic acid synthesis.
Other Potential Targets: Depending on the derivative and application, other molecular targets could include enzymes, receptors, or signaling pathways relevant to the compound's biological activity.
Comparison with Similar Compounds
4-Methoxybenzenesulfonamide: Similar structure but lacks the additional methyl groups.
2,4-Dimethoxybenzenesulfonamide: Similar structure but lacks the methoxy group on the nitrogen atom.
N-(4-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of a sulfonamide group.
Uniqueness: 5-Methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzene-1-sulfonamide is unique due to its combination of methoxy and methyl groups, which can influence its chemical reactivity and biological activity. This combination of functional groups provides versatility in its applications and potential for further research and development.
Properties
IUPAC Name |
5-methoxy-N-(4-methoxyphenyl)-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S/c1-11-9-12(2)16(10-15(11)21-4)22(18,19)17-13-5-7-14(20-3)8-6-13/h5-10,17H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUGXKDLCNBCLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
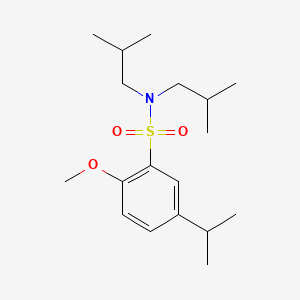
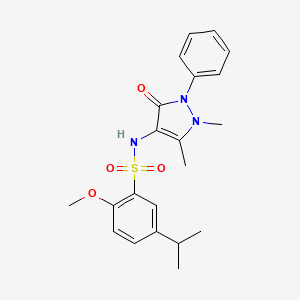
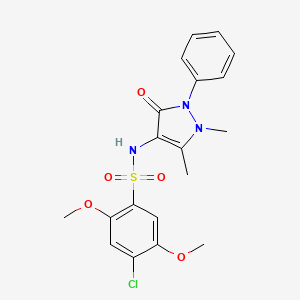
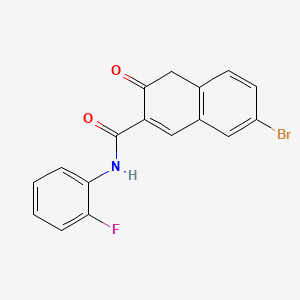
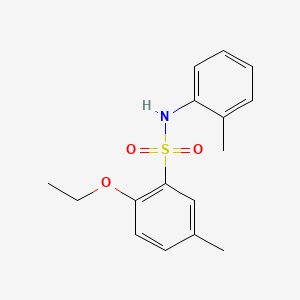
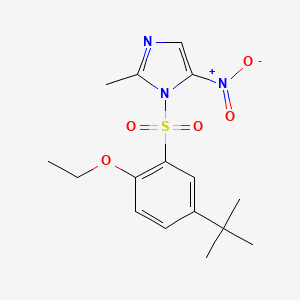
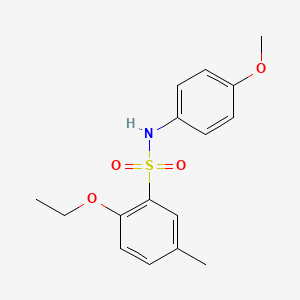
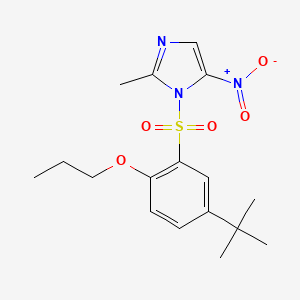
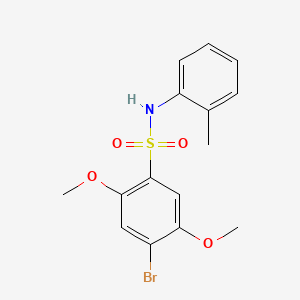
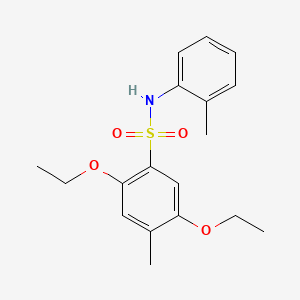
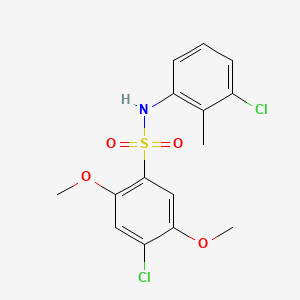
![2H-Spiro[furo[2,3-C]pyridine-3,4'-piperidine] dihydrochloride](/img/structure/B7456516.png)
